
4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine
Übersicht
Beschreibung
4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The hydrazinyl and propan-2-yl groups attached to the triazine ring contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with hydrazine hydrate and isopropylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while nucleophilic substitution can introduce different functional groups into the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in developing new materials and chemical processes.
Biology
The compound shows promise in biological applications:
- Enzyme Inhibition : It has demonstrated inhibitory effects on enzymes critical for cancer cell proliferation, such as DNA topoisomerase IIα and carbonic anhydrases .
- Anticancer Activity : In vitro studies indicate cytotoxic effects against cancer cell lines (e.g., A549, MCF-7) with significant IC50 values .
Medicine
Ongoing research is exploring its therapeutic potential:
- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens.
- CNS Disorders : Its ability to bind to receptors relevant in central nervous system disorders suggests potential applications beyond oncology .
Case Studies
Wirkmechanismus
The mechanism by which 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydrazinyl-6-methoxyquinoline: Another heterocyclic compound with potential therapeutic applications.
4,6-Dichloro-1,3,5-triazine: A precursor used in the synthesis of 4-hydrazino-6-isopropyl-1,3,5-triazin-2-amine.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity
Biologische Aktivität
4-Hydrazino-6-isopropyl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound belongs to the triazine family, characterized by a six-membered aromatic ring containing three nitrogen atoms. This structure contributes to its reactivity and biological activity.
The biological activity of this compound stems from its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for several enzymes involved in cancer progression and cellular metabolism. For instance, it exhibits inhibitory effects on DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of triazine compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines .
- Receptor Binding : The compound's structure allows it to bind effectively to receptors relevant in central nervous system disorders and inflammation. This binding capability suggests a broader therapeutic application beyond oncology .
Table 1: Biological Activity Summary
Notable Research Findings
In a study examining N2,6-substituted triazine derivatives, it was found that these compounds could significantly inhibit key enzymes related to cancer and inflammation. The research highlighted the versatility of the triazine scaffold in developing new therapeutic agents targeting specific pathways involved in tumor growth and metastasis .
Additionally, another study revealed that the hydrazinyl group in compounds like this compound can be oxidized to form reactive intermediates that may enhance their biological activity through increased binding affinity to target proteins .
Eigenschaften
IUPAC Name |
4-hydrazinyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-3(2)4-9-5(7)11-6(10-4)12-8/h3H,8H2,1-2H3,(H3,7,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOORMFCIHHJPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381943 | |
Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-77-0 | |
Record name | 4-Hydrazinyl-6-(1-methylethyl)-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.